molecular formula C16H16N6O B5761905 N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide

N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B5761905
M. Wt: 308.34 g/mol
InChI Key: BVCZWSAQOYMDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide, commonly known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTA belongs to the class of tetrazole-based compounds, which have been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of DPTA is not fully understood, but it has been proposed that it acts by inhibiting various enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation. DPTA has been found to inhibit the activity of COX-2, a key enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and transcription. Additionally, DPTA has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
DPTA has been found to exhibit various biochemical and physiological effects, depending on the dosage and duration of exposure. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. DPTA has also been found to reduce bacterial growth in vitro and in vivo by inhibiting the activity of bacterial enzymes involved in DNA replication and transcription. Furthermore, DPTA has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

DPTA has several advantages for lab experiments, including its high purity and yield, which make it suitable for scientific research purposes. DPTA is also relatively stable and can be stored for extended periods without significant degradation. However, DPTA has some limitations, including its solubility in water, which limits its use in aqueous-based experiments. Furthermore, DPTA has not been extensively studied for its toxicity and safety profiles, which may limit its use in clinical applications.

Future Directions

There are several future directions for research on DPTA. Firstly, further studies are needed to elucidate the mechanism of action of DPTA in various biological systems. Secondly, studies are needed to investigate the pharmacokinetics and toxicity of DPTA in animal models and humans. Thirdly, studies are needed to explore the potential therapeutic applications of DPTA in various diseases, including cancer, inflammation, and microbial infections. Finally, studies are needed to optimize the synthesis of DPTA to yield higher purity and yield, making it more suitable for scientific research and potential clinical applications.
Conclusion:
In conclusion, DPTA is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTA has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for the development of novel therapeutics. Further studies are needed to elucidate the mechanism of action, pharmacokinetics, and toxicity of DPTA, as well as its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of DPTA involves the reaction of 2,4-dimethylphenylhydrazine with ethyl 2-chloroacetate to form the intermediate compound, which is then treated with sodium azide to form the tetrazole ring. The resulting compound is then reacted with pyridine to form DPTA. The synthesis of DPTA has been optimized to yield high purity and yield, making it suitable for scientific research purposes.

Scientific Research Applications

DPTA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DPTA has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, DPTA has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(5-pyridin-4-yltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-11-3-4-14(12(2)9-11)18-15(23)10-22-20-16(19-21-22)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCZWSAQOYMDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.